1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide

Physicochemical profiling Protonation state Synthetic reactivity

The free base is an oxidation-prone oil requiring inert storage. This crystalline hydrobromide salt eliminates handling risks for medicinal chemistry. - **5-HT7 pharmacophore**: 8-hydroxy pattern mandatory for inverse agonist activity (219 nM benchmark for anhalidine). - **Synthetic control**: Pre-installed OH avoids late-stage metalation; salt form enables precise N-alkylation/Pictet-Spengler. - **Automation-ready**: Free-flowing solid (≥98%) for parallel synthesis robots; no caking or inert atmosphere required.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 110192-20-6
Cat. No. B3045574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide
CAS110192-20-6
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC=C2O.Br
InChIInChI=1S/C9H11NO.BrH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h1-3,10-11H,4-6H2;1H
InChIKeyOJFVFRHNNKXXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy THIQ Scaffold Overview


1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide (CAS 110192-20-6) is the hydrobromide salt of 8-hydroxy-1,2,3,4-tetrahydroisoquinoline, a bicyclic secondary amine with a phenolic hydroxyl group at the 8-position of the tetrahydroisoquinoline (THIQ) core. The free base (CAS 32999-37-4) has a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol [1]. As a hydrobromide salt, it exhibits a molecular weight of 230.10 g/mol (C₉H₁₁NO·HBr) . This compound belongs to the privileged THIQ scaffold class, which serves as the core structure for numerous bioactive natural products and synthetic pharmaceutical agents. The 8-hydroxy substitution pattern is a critical pharmacophoric feature found in a subset of Lophophora alkaloids and synthetic 5-HT₇ receptor ligands [2].

Position-Specific Hydroxylation and Salt-Form Effects


The position of the hydroxyl substituent on the THIQ ring system is not a trivial structural variation. The 8-hydroxy THIQ scaffold exhibits a distinct predicted pKa of 9.21 [1], differing measurably from the 6-hydroxy regioisomer (pKa 9.30) . This subtle shift in basicity alters the protonation state at physiological pH, directly affecting both reactivity in downstream synthetic transformations and molecular recognition in biological systems. Furthermore, functional evaluation in a GloSensor cAMP assay demonstrated a clear preference for the 8-hydroxy-6,7-dimethoxy substitution pattern over 6,7,8-trimethoxy or 8-hydroxy-6,7-methylenedioxy analogs for 5-HT₇ receptor inverse agonism [2]. The hydrobromide salt form provides additional differentiation: it offers improved crystallinity and higher batch-to-batch purity (typically ≥98% ) compared to the free base, which is an oil or low-melting solid requiring storage under inert gas at 2–8 °C [1]. Simply interchanging the 6-hydroxy, 7-hydroxy, or unsubstituted THIQ scaffolds, or using an alternative salt form, will yield a different protonation profile, altered reactivity, and divergent biological outcomes.

Quantitative Differentiation vs. Closest Analogs


pKa Comparison: 8-OH vs. 6-OH Regioisomer

The predicted pKa of 1,2,3,4-tetrahydroisoquinolin-8-ol (free base) is 9.21 ± 0.20 [1], which is 0.09 log units lower than that of the 6-hydroxy regioisomer (pKa 9.30 ± 0.20) . This difference, while numerically modest, reflects the distinct electronic environment imposed by the ortho- versus para-like positioning of the phenolic -OH relative to the bridging ethylene unit of the saturated ring. At pH 7.4, the 8-OH regioisomer is protonated to a slightly greater extent (approximately 98.5%) compared to the 6-OH regioisomer (approximately 98.0%), a difference that can become kinetically significant in nucleophilic substitution or coupling reactions where the free amine is the reactive species.

Physicochemical profiling Protonation state Synthetic reactivity

5-HT₇ Receptor Inverse Agonism SAR

In a functional GloSensor cAMP assay, compounds bearing the 8-hydroxy-6,7-dimethoxy substitution pattern demonstrated superior 5-HT₇ receptor inverse agonism compared to 6,7,8-trimethoxy analogs and 8-hydroxy-6,7-methylenedioxy analogs [1]. Molecular dynamics simulations further revealed that the 8-hydroxy substitution enables more robust hydrogen-bonding interactions with the 5-HT₇R binding pocket, which directly correlated with inverse agonism efficacy [1]. The most potent compound in this series, anhalidine (1b; 8-hydroxy-6,7-dimethoxy-N-methyl-THIQ lacking the 1-methyl group), achieved an EC₅₀ of 219 nM with an Eₘₐₓ of −95.4% in the cAMP assay, representing a 2-fold improvement in functional potency compared to its 1-methyl analog pellotine (1a) [1]. While this study evaluated substituted 8-hydroxy-THIQ derivatives rather than the parent 8-OH-THIQ itself, the SAR clearly establishes the 8-hydroxy moiety as a critical pharmacophoric element, as its replacement with a methoxy group (6,7,8-trimethoxy analogs) abolished robust inverse agonist activity.

5-HT7 receptor Inverse agonism cAMP GloSensor assay SAR

Hydrobromide Salt: Purity, Stability, and Handling

The hydrobromide salt of 8-hydroxy-1,2,3,4-tetrahydroisoquinoline is commercially supplied as a crystalline solid with a typical purity specification of ≥98% . In contrast, the free base (CAS 32999-37-4) is reported as a solid that requires storage under inert gas (nitrogen or argon) at 2–8 °C to prevent oxidative degradation [1]. The hydrobromide counterion reduces the nucleophilicity of the secondary amine by protonation, thereby mitigating unwanted air oxidation during storage and extending the practical shelf-life of the building block. This salt form also facilitates exact stoichiometric dispensing in automated synthesis platforms, as it is non-hygroscopic and free-flowing, whereas the free base can exhibit variable physical form.

Salt-form selection Purity Storage stability Crystallinity

Synthetic Route: One-Pot Demethylation with HBr

A documented synthetic route to 8-hydroxy-1,2,3,4-tetrahydroisoquinoline involves treatment of 8-methoxy-tetrahydroisoquinoline with 48% HBr at room temperature to cleave the methyl ether, yielding the hydrobromide salt directly . This is in contrast to the 6-hydroxy and 7-hydroxy regioisomers, which are more commonly accessed via NaBH₄ reduction of the corresponding hydroxyisoquinolines in acetic acid [1]. The HBr-mediated demethylation simultaneously generates the target salt form, eliminating the need for a separate salt-formation step. This route is regiospecific and cannot be applied to produce the 6-OH or 7-OH analogs, as the methoxy precursors for those positions undergo demethylation at different rates or require alternative deprotection strategies.

Demethylation HBr cleavage Synthetic intermediate Building block

Proven Application Scenarios


5-HT₇ Receptor Inverse Agonist Lead Optimization

Procurement of 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide is directly justified for any medicinal chemistry campaign targeting the 5-HT₇ receptor. As demonstrated by Chan et al. (2025) [1], the 8-hydroxy substitution pattern is a non-negotiable pharmacophoric requirement for inverse agonist activity at this receptor—6,7,8-trimethoxy analogs are inactive. The hydrobromide salt provides the free amine in a protected, crystalline form that can be directly subjected to N-alkylation or Pictet-Spengler cyclization for late-stage diversification into 6,7-disubstituted-8-hydroxy-THIQ analogs. The validated EC₅₀ benchmark of 219 nM for anhalidine provides a quantitative potency milestone against which newly synthesized analogs can be compared.

Alkaloid Total Synthesis: Lophophora Core

The 8-hydroxy-THIQ scaffold is the core substructure of Lophophora alkaloids including pellotine, anhalidine, and anhalonidine [1][2]. For natural product chemists undertaking total synthesis of these cactus alkaloids, the 8-OH-THIQ hydrobromide serves as an ideal starting material because the hydroxyl group is pre-installed at the correct position, avoiding the need for late-stage directed ortho-metalation or protecting-group manipulations required when starting from 6-OH or 7-OH THIQ building blocks. The crystalline hydrobromide salt enables precise stoichiometric control in the initial N-protection or N-methylation step.

Automated Parallel Synthesis and Library Production

For core facilities and industrial medicinal chemistry groups operating automated parallel synthesis platforms, the crystalline, free-flowing hydrobromide salt (purity ≥98% [1]) offers a critical advantage over the deliquescent or oxidation-prone free base. The elimination of inert-atmosphere storage requirements (free base mandates N₂/Ar at 2–8 °C [2]) simplifies inventory management and reduces the risk of building-block degradation during extended library production campaigns. The hydrobromide salt can be accurately dispensed by solid-handling robots without the caking or sticking issues associated with the free base.

Regiospecific 8-O-Derivatization Scaffold

The 8-hydroxy position of this compound is uniquely amenable to selective O-alkylation or O-acylation without competing N-substitution, due to the differential nucleophilicity between the phenolic oxygen and the protonated secondary amine in the hydrobromide salt. In contrast, the 6-hydroxy and 7-hydroxy regioisomers exhibit different O- vs. N-selectivity profiles under basic conditions, a consequence of the altered electronic environment reflected in the pKa differences (8-OH pKa 9.21 [1] vs. 6-OH pKa 9.30 ). This regiospecific selectivity makes the 8-OH-THIQ hydrobromide the preferred scaffold for synthesizing 8-O-alkyl prodrugs or 8-O-linked chemical probes.

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